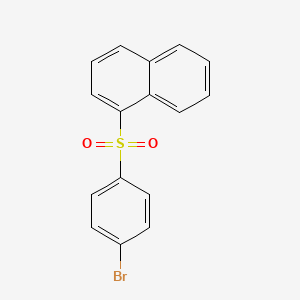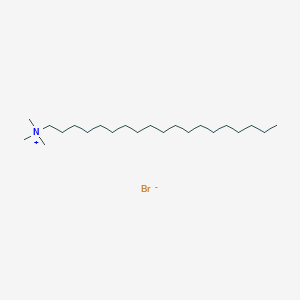
1-Nonadecanaminium, N,N,N-trimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonadecanaminium, N,N,N-trimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which is balanced by a bromide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonadecanaminium, N,N,N-trimethyl-, bromide typically involves the reaction of nonadecyl bromide with trimethylamine. The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of nonadecyl bromide to a solution of trimethylamine. The reaction mixture is maintained at a constant temperature, and the product is isolated by filtration and drying. The purity of the final product is ensured through multiple recrystallization steps.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nonadecanaminium, N,N,N-trimethyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complex formation with various anions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions usually include an aqueous or alcoholic medium and mild heating.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other suitable agents.
Major Products
The major products of these reactions include substituted quaternary ammonium compounds and various bromide salts.
Applications De Recherche Scientifique
1-Nonadecanaminium, N,N,N-trimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and other biological studies.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: It serves as an antistatic agent in the textile industry and as a surfactant in various cleaning products.
Mécanisme D'action
The mechanism of action of 1-Nonadecanaminium, N,N,N-trimethyl-, bromide is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The positively charged nitrogen atom interacts with negatively charged surfaces, enhancing its antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: This compound has a shorter hydrophobic tail compared to 1-Nonadecanaminium, N,N,N-trimethyl-, bromide, which affects its surfactant properties and applications.
N,N,N-trimethyl-1-tetradecanaminium bromide: Similar in structure but with a different chain length, leading to variations in its physical and chemical properties.
Uniqueness
This compound is unique due to its longer hydrophobic tail, which enhances its ability to interact with lipid membranes and surfaces. This makes it particularly effective as a surfactant and antimicrobial agent.
Propriétés
Numéro CAS |
879685-36-6 |
|---|---|
Formule moléculaire |
C22H48BrN |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
trimethyl(nonadecyl)azanium;bromide |
InChI |
InChI=1S/C22H48N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BGGPPIRDKCLJKP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



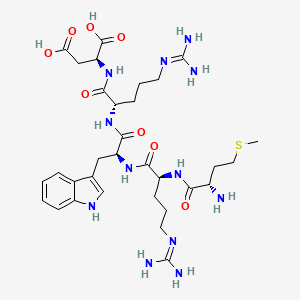
![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)

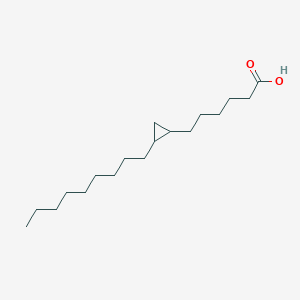
![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
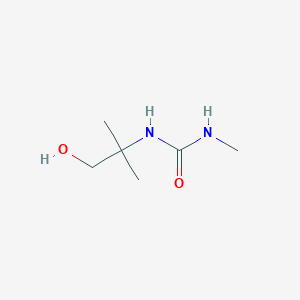
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
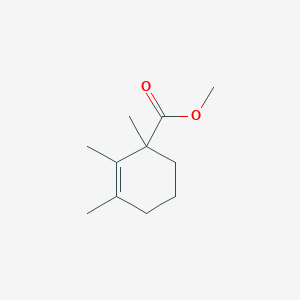

![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)
